

N-Nitroso Desloratadine as a process-related impurity in Desloratadine synthesis.

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Compound of Interest

Compound Name: N-Nitroso Desloratadine-d4

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N-Nitroso Desloratadine: A Process-Related Impurity in Desloratadine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nitroso Desloratadine, a nitrosamine drug substance-related impurity (NDSRI) of significant concern in the manufacturing of Desloratadine. Nitrosamine impurities are classified as probable human carcinogens, making their detection, control, and mitigation a critical aspect of pharmaceutical quality and safety.[1][2] This document details the formation pathways, potential sources of precursors, analytical methodologies for detection, and the regulatory context surrounding this impurity.

Introduction to N-Nitroso Desloratadine

N-Nitroso Desloratadine (8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[3] [4]cyclohepta[1,2-b]pyridine) is a nitrosamine impurity that can form during the synthesis, storage, or handling of Desloratadine, an antihistamine medication.[5][6] Its formation is a result of the reaction between the secondary amine functional group within the Desloratadine molecule and a nitrosating agent.[3][6] Due to the potential health risks associated with nitrosamines, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines and acceptable intake limits to control their presence in pharmaceutical products.[1][6][7]



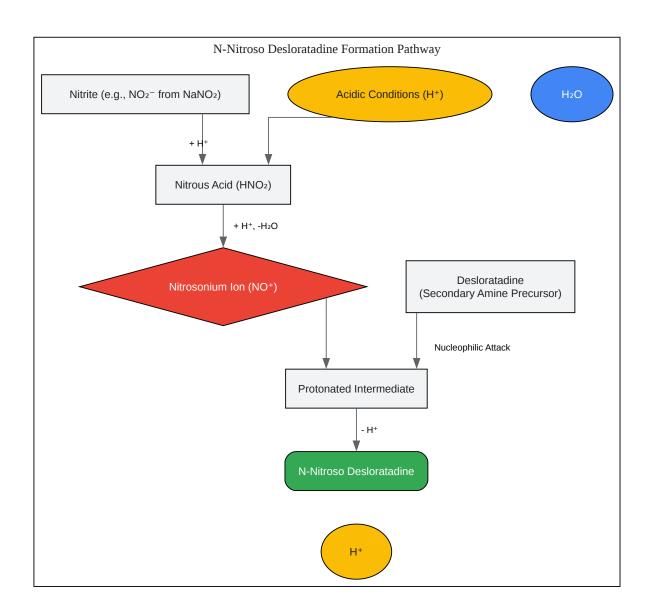
Formation Pathways and Root Causes

The primary chemical pathway for the formation of N-Nitroso Desloratadine involves the nitrosation of the secondary amine in the piperidine ring of the Desloratadine molecule.[5][6] This reaction is typically facilitated by the presence of nitrosating agents under specific, often acidic, conditions.[3][5]

The general mechanism can be summarized in the following steps:

- Formation of the Nitrosating Agent: In an acidic environment, nitrite salts (like sodium nitrite) are converted to nitrous acid (HNO₂).[5]
- Generation of the Nitrosonium Ion: The nitrous acid is then protonated and subsequently loses a water molecule, forming the highly reactive nitrosonium ion (NO+).[5]
- Nucleophilic Attack: The secondary amine of the Desloratadine molecule acts as a nucleophile and attacks the electrophilic nitrosonium ion.[5]
- Formation of N-Nitrosamine: The process concludes with the loss of a proton, resulting in the stable N-Nitroso Desloratadine impurity.[5]





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Caption: Chemical pathway for the formation of N-Nitroso Desloratadine.



The root causes for the presence of the necessary precursors—the amine substrate and the nitrosating agent—can be varied and complex. They can be introduced at multiple stages of the Active Pharmaceutical Ingredient (API) and drug product manufacturing processes.[8]

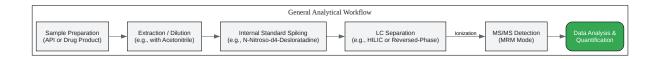
Table 1: Potential Sources of Precursors and Nitrosating Agents

Component	Potential Sources
Amine Precursor	Desloratadine is the direct precursor to N-Nitroso Desloratadine.[5]
Nitrosating Agents	Raw Materials: Contaminated starting materials, intermediates, reagents (e.g., sodium nitrite), and solvents (e.g., dimethylformamide - DMF). [4][8][9]
Manufacturing Process: Use of recovered or recycled solvents, reagents, or catalysts not processed in dedicated equipment.[4] Acidic conditions, high temperatures, and quenching processes can also facilitate formation.[3][9][10]	
Excipients: Pharmaceutical excipients are a significant potential source of nitrite contamination.[5]	
Environmental Factors: Water used during manufacturing can contain nitrites or disinfectants like chloramine.[5] Nitrogen oxides (NOx) in the air of industrial settings can also act as nitrosating agents.[5]	_
Packaging Materials: Primary packaging materials, such as nitrocellulose blister foils, can be a source of nitrosamine contamination.[4][9]	-

Analytical Methodologies



The detection and quantification of N-Nitroso Desloratadine at trace levels require highly sensitive and specific analytical methods.[11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose.[5][12] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are also employed.[6]



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Caption: General workflow for the analysis of N-Nitroso Desloratadine.

Key Analytical Techniques and Performance

Recent studies have focused on developing robust and sensitive methods for quantifying N-Nitroso Desloratadine. A hydrophilic interaction liquid chromatography (HILIC)-based LC-MS/MS method has been shown to be effective, offering excellent specificity and sensitivity by eluting the NDSRI prior to the excess API, thereby minimizing matrix effects.[11][12][13]

Table 2: Summary of Analytical Method Performance for N-Nitroso Desloratadine



Parameter	Reported Value / Range	Technique	Reference
Limit of Quantification (LOQ)	1.0 ng/mL	LC-MS/MS (HILIC)	[11][12][13]
~0.01 ppm (in API)	Not specified	[5]	
Limit of Detection (LOD)	0.5 ng/mL	LC-MS/MS (HILIC)	[11][12]
0.1 ng/L (in wastewater)	LC-HRMS	[5]	
Linearity Range	1–50 ng/mL (r² > 0.999)	LC-MS/MS (HILIC)	[11][12][13]
Internal Standard	N-Nitroso Desloratadine-d4	LC-MS/MS	[12]

Example Experimental Protocol: LC-MS/MS Method

The following protocol is a generalized example based on a validated HILIC LC-MS/MS method.[11][12]

- Standard and Sample Preparation:
 - Prepare stock solutions of N-Nitroso Desloratadine and its deuterated internal standard (N-Nitroso Desloratadine-d4) in a suitable solvent like acetonitrile.
 - Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-50 ng/mL).
 - For sample analysis, accurately weigh the API or powdered finished drug product, dissolve in the diluent, spike with the internal standard, and centrifuge or filter to remove particulates.
- Chromatographic Conditions (HILIC):
 - Column: A HILIC column suitable for separating polar compounds.



- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., water with formic acid).[11]
- Flow Rate: Optimized for the column dimensions.
- Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).[14]
- Injection Volume: A small, precise volume (e.g., 5-10 μL).
- Mass Spectrometric Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For N-Nitroso Desloratadine, this would be based on its molecular weight of 339.82 g/mol .[6]
- Method Validation:
 - The method must be validated according to regulatory guidelines (e.g., ICH) for specificity, linearity, accuracy, precision, robustness, LOQ, and LOD.[11][12]

Regulatory Landscape and Risk Mitigation

Regulatory agencies worldwide require pharmaceutical manufacturers to perform comprehensive risk assessments to identify and mitigate the risk of nitrosamine impurities in their products.[1][7][15] This involves a three-step process: risk assessment, confirmatory testing if a risk is identified, and implementation of a control strategy to reduce or prevent the presence of these impurities.[10][16]

For N-Nitroso Desloratadine, which is a Nitrosamine Drug Substance-Related Impurity (NDSRI), regulatory bodies have established an Acceptable Intake (AI) limit based on toxicological data and potency categorization.

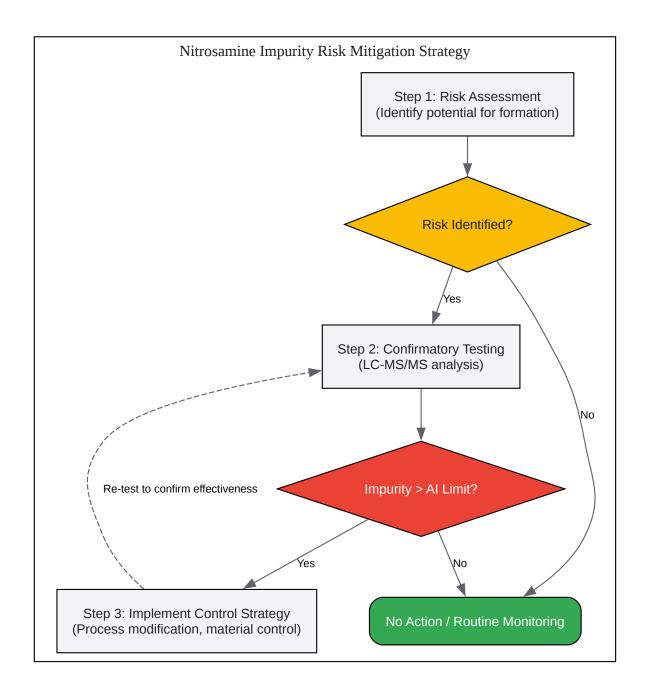
Table 3: Regulatory and Toxicological Information



Parameter	Value / Category	Agency / Source	Reference
Acceptable Intake (AI) Limit	400 ng/day	U.S. FDA, Health Canada	[17][18]
Potency Category	Category 3	U.S. FDA	[5][17][18]
Observed Levels (Marketed Products)	1.48 ppb (API), 1.80 ppb (FDF)	LC-MS/MS Study	[11]

The established AI limit is a critical parameter for manufacturers to ensure their products are safe for patient consumption. The control strategy may involve modifying the synthesis process, controlling the quality of raw materials and excipients, or establishing appropriate specifications for the final drug product.[10]





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Caption: Logical workflow for nitrosamine impurity risk mitigation.



Conclusion

N-Nitroso Desloratadine is a critical process-related impurity that requires diligent control throughout the Desloratadine manufacturing lifecycle. A thorough understanding of its formation pathways, coupled with the implementation of highly sensitive analytical methods and a robust risk mitigation strategy, is essential for ensuring the quality and safety of Desloratadine-containing drug products. Continuous monitoring and adherence to evolving regulatory guidelines are paramount for drug development professionals in this area.

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